Cefcapene Pivoxil-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

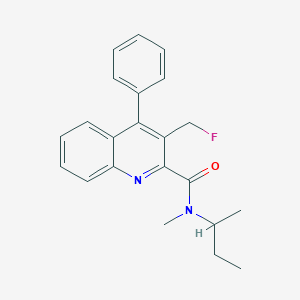

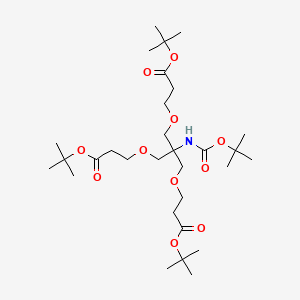

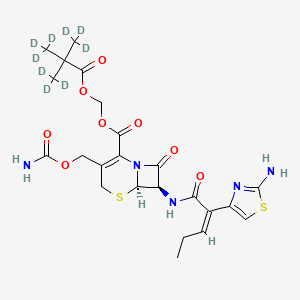

Cefcapene Pivoxil-d9 is a deuterated form of Cefcapene Pivoxil, a third-generation cephalosporin antibiotic. It is an orally absorbed ester prodrug of the active free acid metabolite, cefcapene. This compound is known for its antibacterial properties and is used primarily for research purposes .

Métodos De Preparación

The preparation of Cefcapene Pivoxil-d9 involves several synthetic steps. The process begins with the reaction of a compound shown in formula I with pyridine and methanesulfonyl chloride, followed by a series of reactions involving 7-ACA, proline, diisopropylamine, potassium carbonate, and chlorosulfonyl isocyanate. The final step involves the reaction with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate, resulting in the formation of this compound .

Análisis De Reacciones Químicas

Cefcapene Pivoxil-d9 undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. Common reagents used in these reactions include hydrochloric acid, sodium chloride, and potassium phosphate. The major products formed from these reactions are degradation products that can be analyzed using stability-indicating methods .

Aplicaciones Científicas De Investigación

Cefcapene Pivoxil-d9 has several scientific research applications. It is used in the development and validation of stability-indicating HPLC methods for the determination of cefcapene pivoxil in the presence of degradation products. It is also used in pharmacokinetic studies to determine the concentration of cefcapene acid in human plasma and urine. Additionally, it has been studied for its efficacy in preventing perioperative surgical site infections .

Mecanismo De Acción

Cefcapene Pivoxil-d9 exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Comparación Con Compuestos Similares

Cefcapene Pivoxil-d9 is similar to other cephalosporin antibiotics such as cefditoren pivoxil and cefteram pivoxil. it is unique due to its deuterated form, which can provide different pharmacokinetic properties. Cefditoren pivoxil and cefteram pivoxil are also third-generation cephalosporins used to treat bacterial infections, but they differ in their specific chemical structures and clinical applications .

Conclusion

This compound is a valuable compound in scientific research due to its antibacterial properties and its use in various analytical and pharmacokinetic studies. Its unique deuterated form sets it apart from other similar compounds, making it an important tool in the field of medicinal chemistry.

Propiedades

Fórmula molecular |

C23H29N5O8S2 |

|---|---|

Peso molecular |

576.7 g/mol |

Nombre IUPAC |

[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1/i2D3,3D3,4D3 |

Clave InChI |

WVPAABNYMHNFJG-TXORLHTHSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=C\CC)/C3=CSC(=N3)N)COC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

SMILES canónico |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.